5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
CAS No.: 90771-23-6
Cat. No.: VC3761490
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90771-23-6 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | WHOBCXXYJKABST-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid consists of a five-membered isoxazole ring with three key substituents:
-
A methyl group at the 5-position
-
A pyridin-4-yl group at the 3-position
-
A carboxylic acid group at the 4-position
The isoxazole ring contains adjacent nitrogen and oxygen atoms, creating a 1,2-oxazole structure. The pyridine ring provides an additional nitrogen atom in the para position, potentially enhancing the compound's ability to participate in hydrogen bonding and other intermolecular interactions.
| Property | Value | Source/Note |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₃ | Based on structure |
| Molecular Weight | 204.18 g/mol | Calculated |
| Physical State | Solid | Typical for similar compounds |
| Water Solubility | Limited | Due to aromatic rings, improved by carboxylic acid |
| Melting Point | Not specified | Not provided in available data |
| pKa | Approximately 3-4 | Estimated for carboxylic acid group |
The compound contains multiple hydrogen bond acceptors (pyridine nitrogen, isoxazole nitrogen and oxygen, carboxylic acid carbonyl and hydroxyl) but only one hydrogen bond donor (carboxylic acid hydroxyl), giving it a unique profile for potential biological interactions.
Chemical Identifiers
Several chemical identifiers can be used to precisely identify this compound:
| Hazard Classification | Category | GHS Pictogram | Notes |
|---|---|---|---|
| Skin irritation | Category 2 | Warning | Can cause skin irritation |
| Eye irritation | Category 2A | Warning | Can cause serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | Warning | May cause respiratory irritation |
The compound carries the signal word "Warning" according to GHS classification .
Applications in Research
Material Science Applications
Beyond biological applications, isoxazole derivatives have also found uses in material science:
-
Coordination Chemistry: The nitrogen atoms in both the pyridine and isoxazole rings could coordinate with metal ions, potentially useful in the development of metal-organic frameworks or catalysts.
-
Electronic Materials: Heterocyclic compounds with extended conjugation can exhibit interesting electronic and optical properties applicable in various materials science applications.
Synthesis and Preparation
Purification Considerations
Purification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid would likely involve:
-
Recrystallization: Using appropriate solvent systems based on solubility properties
-
Column Chromatography: Possibly using silica gel and appropriate solvent systems
-
pH-Dependent Extractions: Utilizing the acidic character of the carboxylic acid group
Structural Relationships
Comparison with Related Isoxazole Derivatives
Several related isoxazole derivatives provide context for understanding the potential properties and applications of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid:
Structure-Activity Considerations
The combination of structural elements in 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid suggests several features that could influence its activity:
-
Pyridine Ring: Provides an additional hydrogen bond acceptor and influences electronic distribution
-
Isoxazole Core: Creates a rigid scaffold that positions functional groups in specific spatial arrangements
-
Carboxylic Acid: Offers hydrogen bond donor and acceptor capabilities, potential for salt formation, and a site for further derivatization
-
Methyl Group: Provides hydrophobicity and potential for van der Waals interactions
These structural features collectively contribute to the compound's potential interactions with biological targets and its physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume